molecular formula C24H24ClN B3123770 bis((R)-1-(1-Naphthyl)ethyl)amine hydrochloride CAS No. 312619-39-9

bis((R)-1-(1-Naphthyl)ethyl)amine hydrochloride

Cat. No.: B3123770
CAS No.: 312619-39-9
M. Wt: 361.9 g/mol
InChI Key: SESSHTRTZDHACX-JAXOOIEVSA-N
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Description

Bis(®-1-(1-Naphthyl)ethyl)amine hydrochloride: is a chiral amine compound that features two naphthyl groups attached to an ethylamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(®-1-(1-Naphthyl)ethyl)amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with ®-1-(1-Naphthyl)ethylamine.

    Reaction with Hydrochloric Acid: The amine is reacted with hydrochloric acid to form the hydrochloride salt.

    Purification: The product is purified through recrystallization or other suitable purification techniques to obtain the final compound in high purity.

Industrial Production Methods: Industrial production of bis(®-1-(1-Naphthyl)ethyl)amine hydrochloride may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Continuous flow reactors and other advanced techniques may be employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Bis(®-1-(1-Naphthyl)ethyl)amine hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Naphthyl ketones or naphthyl carboxylic acids.

    Reduction: Naphthyl ethylamines.

    Substitution: Naphthyl-substituted amines or amides.

Scientific Research Applications

Chemistry:

    Asymmetric Synthesis: Bis(®-1-(1-Naphthyl)ethyl)amine hydrochloride is used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.

    Catalysis: It serves as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various transformations.

Biology and Medicine:

    Pharmaceuticals: The compound is explored for its potential use in the synthesis of chiral drugs and active pharmaceutical ingredients.

    Biochemical Studies: It is used in studies involving enzyme interactions and chiral recognition processes.

Industry:

    Material Science: The compound is investigated for its role in the synthesis of chiral materials and polymers.

    Agrochemicals: It is used in the development of chiral agrochemicals for enhanced efficacy and selectivity.

Mechanism of Action

Molecular Targets and Pathways: The mechanism of action of bis(®-1-(1-Naphthyl)ethyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, through its chiral centers. The compound can form non-covalent interactions, including hydrogen bonds and π-π stacking, with these targets, leading to changes in their activity or function. The exact pathways depend on the specific application and target molecule.

Comparison with Similar Compounds

    Bis((S)-1-(1-Naphthyl)ethyl)amine hydrochloride: The enantiomer of the compound with similar properties but opposite chirality.

    1-(1-Naphthyl)ethylamine hydrochloride: A related compound with only one naphthyl group.

    Naphthylmethylamine hydrochloride: A simpler analogue with a methyl group instead of an ethyl group.

Uniqueness: Bis(®-1-(1-Naphthyl)ethyl)amine hydrochloride is unique due to its dual naphthyl groups and chiral centers, which provide enhanced steric and electronic properties. This makes it particularly valuable in asymmetric synthesis and catalysis, where high selectivity and efficiency are required.

Properties

IUPAC Name

(1R)-1-naphthalen-1-yl-N-[(1R)-1-naphthalen-1-ylethyl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N.ClH/c1-17(21-15-7-11-19-9-3-5-13-23(19)21)25-18(2)22-16-8-12-20-10-4-6-14-24(20)22;/h3-18,25H,1-2H3;1H/t17-,18-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESSHTRTZDHACX-JAXOOIEVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NC(C)C3=CC=CC4=CC=CC=C43.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC2=CC=CC=C21)N[C@H](C)C3=CC=CC4=CC=CC=C43.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312619-39-9
Record name 312619-39-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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